molecular formula C5H3ClFNO2S B8005924 4-Fluoro-pyridine-3-sulfonyl chloride CAS No. 1060809-59-7

4-Fluoro-pyridine-3-sulfonyl chloride

Cat. No.: B8005924
CAS No.: 1060809-59-7
M. Wt: 195.60 g/mol
InChI Key: OCJHMHXAGYXCMP-UHFFFAOYSA-N
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Description

Introduction to 4-Fluoro-pyridine-3-sulfonyl Chloride

4-Fluoro-pyridine-3-sulfonyl chloride is a compound that encapsulates the unique reactivity and electronic properties imparted by both fluorine and sulfonyl chloride functionalities on a heteroaromatic pyridine scaffold. The integration of these substituents confers distinctive chemical behaviors, making this molecule of interest for synthetic organic chemistry, particularly in the design of advanced materials and pharmaceutical intermediates. Its presence within the organofluorine domain reflects the ongoing evolution of pyridine derivatives, which have been instrumental in expanding the chemical space accessible to researchers and industry alike. The following sections systematically dissect the compound’s structure, nomenclature, historical emergence, and isomeric diversity.

Structural Characteristics and Nomenclature

The molecular structure of 4-fluoro-pyridine-3-sulfonyl chloride is defined by a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—substituted at the fourth position with a fluorine atom and at the third position with a sulfonyl chloride group. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-fluoropyridine-3-sulfonyl chloride. Its molecular formula is C₅H₃ClFNO₂S, and it possesses a molecular weight of approximately 195.60 grams per mole.

The explicit structural arrangement can be elucidated through canonical representations such as the Simplified Molecular Input Line Entry System (SMILES) notation and the International Chemical Identifier (InChI). For 4-fluoro-pyridine-3-sulfonyl chloride, the canonical SMILES is Fc1ccncc1S(=O)(=O)Cl, and the corresponding InChI is InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-8-2-1-4(5)7/h1-3H. The InChIKey, which provides a hashed version of the full InChI for database searching, is OCJHMHXAGYXCMP-UHFFFAOYSA-N.

A summary of key structural and physicochemical properties is provided in the following data table:

Property Value
Molecular Formula C₅H₃ClFNO₂S
Molecular Weight 195.60 g/mol
Exact Mass 194.96 g/mol
Polar Surface Area (PSA) 55.41 Ų
LogP (octanol/water partition) 2.23
CAS Registry Number 1060809-59-7
Canonical SMILES Fc1ccncc1S(=O)(=O)Cl
InChI InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-8-2-1-4(5)7/h1-3H
InChIKey OCJHMHXAGYXCMP-UHFFFAOYSA-N

The spatial arrangement of the substituents is critical to the compound’s reactivity. The fluorine atom at the fourth position of the pyridine ring exerts a strong electron-withdrawing effect, which modulates the electron density of the ring and influences the reactivity of the adjacent sulfonyl chloride group at the third position. The sulfonyl chloride group itself is a highly reactive electrophile, commonly used in sulfonation reactions and as a precursor for sulfonamide synthesis.

Nomenclature conventions for this compound are rooted in the systematic numbering of the pyridine ring. The nitrogen atom is assigned position one, and substituents are numbered in the direction that affords the lowest possible locants. Thus, the sulfonyl chloride group occupies position three, while the fluorine is at position four, resulting in the name 4-fluoro-pyridine-3-sulfonyl chloride.

The compound is also known by several synonymous names, including 4-fluoro-3-pyridinesulfonyl chloride and 3-pyridinesulfonyl chloride, 4-fluoro. These alternative names reflect the same structural features but may arise from different conventions or historical usage in the literature.

Historical Development in Organofluorine Chemistry

The emergence of 4-fluoro-pyridine-3-sulfonyl chloride is situated within the broader context of organofluorine chemistry, a field that has witnessed remarkable growth since the early twentieth century. The unique properties of the carbon–fluorine bond, notably its exceptional strength and the profound electronic effects it imparts, have driven the synthesis and application of fluorinated organic compounds in diverse domains, including pharmaceuticals, agrochemicals, and advanced materials.

The history of organofluorine chemistry dates back to the period before the isolation of elemental fluorine, when researchers first recognized the distinctive reactivity of fluorine-containing organic molecules. Early investigations were hampered by the extreme reactivity and toxicity of elemental fluorine, but the development of safer synthetic methodologies in the mid-twentieth century enabled the controlled introduction of fluorine atoms into aromatic and heteroaromatic systems. Pyridine derivatives, in particular, became targets for fluorination due to their widespread use as building blocks in medicinal and industrial chemistry.

The introduction of sulfonyl chloride groups onto pyridine rings represented a significant advance, as these functionalities serve as versatile intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives. The combination of fluorine and sulfonyl chloride substituents on a pyridine ring, as exemplified by 4-fluoro-pyridine-3-sulfonyl chloride, reflects the convergence of two major trends in organofluorine chemistry: the strategic incorporation of fluorine to modulate molecular properties and the use of sulfonyl chlorides as reactive handles for further functionalization.

The industrial and academic interest in such compounds has been fueled by the realization that fluorine substitution can dramatically alter the pharmacokinetic and physicochemical profiles of molecules, enhancing metabolic stability, modulating lipophilicity, and influencing binding affinities in biological systems. Although the specific applications of 4-fluoro-pyridine-3-sulfonyl chloride are not discussed here, its structural features align with those sought after in the design of advanced functional molecules.

The following table summarizes key milestones in the historical development of organofluorine chemistry as they pertain to pyridine derivatives:

Year/Period Milestone/Development
Pre-1886 Recognition of unique properties of fluorinated organics
1886 Isolation of elemental fluorine (Henri Moissan)
Early 1900s Initial synthesis of simple organofluorine compounds
Mid-20th Century Development of controlled fluorination techniques
1950s–1970s Expansion of fluorinated heteroaromatic chemistry
1980s–present Tailored synthesis of multifunctional fluoropyridines

The synthesis of 4-fluoro-pyridine-3-sulfonyl chloride itself is enabled by these advances, typically involving the selective fluorination of pyridine precursors followed by sulfonylation and chlorination steps. The precise synthetic methodologies, while outside the scope of this article, are informed by the broader progress in organofluorine and sulfonyl chloride chemistry.

Positional Isomerism in Fluoropyridine Sulfonyl Derivatives

Positional isomerism arises when the same molecular formula yields compounds with substituents located at different positions on the aromatic ring. In the case of fluoropyridine sulfonyl chlorides, the pyridine nucleus can accommodate both the fluorine and sulfonyl chloride groups at various positions, giving rise to a family of positional isomers with distinct chemical and physical properties.

For 4-fluoro-pyridine-3-sulfonyl chloride, the fluorine is located at the fourth position, while the sulfonyl chloride group is at the third position. Alternative isomers can be generated by varying the positions of these substituents. For instance, 2-chloro-4-fluoropyridine-3-sulfonyl chloride and 4-chloro-3-fluoropyridine-5-sulfonyl chloride represent structurally related compounds in which the positions of the halogen and sulfonyl chloride groups are altered.

A comparative table of selected positional isomers is provided below:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol)
4-Fluoro-pyridine-3-sulfonyl chloride C₅H₃ClFNO₂S F at 4, SO₂Cl at 3 195.60
2-Chloro-4-fluoropyridine-3-sulfonyl chloride C₅H₂Cl₂FNO₂S Cl at 2, F at 4, SO₂Cl at 3 230.05
4-Chloro-3-fluoropyridine-5-sulfonyl chloride C₅H₂Cl₂FNO₂S Cl at 4, F at 3, SO₂Cl at 5 230.04
2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride C₆H₃ClF₃NO₃S OCF₃ at 2, SO₂Cl at 4 261.61

The arrangement of substituents influences not only the electronic distribution within the pyridine ring but also the reactivity and potential utility of the compounds. For example, the electron-withdrawing effect of fluorine is maximized when positioned ortho or para to the nitrogen atom, potentially affecting the nucleophilicity of the ring and the reactivity of the sulfonyl chloride group. Similarly, the relative orientation of the sulfonyl chloride and halogen substituents can impact the compound’s behavior in substitution and coupling reactions.

Research findings indicate that the positional isomerism of fluoropyridine sulfonyl chlorides is exploited to fine-tune the properties of target molecules in synthetic chemistry. The choice of isomer can dictate the regioselectivity of subsequent reactions, the stability of intermediates, and the physicochemical characteristics of the final products. For instance, the synthesis of sulfonamide derivatives from these isomers can yield compounds with varying biological activity profiles, depending on the arrangement of the substituents.

Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to distinguish among positional isomers and confirm the precise location of substituents on the pyridine ring. The use of computational chemistry methods further aids in predicting the electronic and steric effects associated with different isomeric forms.

Properties

IUPAC Name

4-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-8-2-1-4(5)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJHMHXAGYXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289156
Record name 4-Fluoro-3-pyridinesulfonyl chloride
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Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-59-7
Record name 4-Fluoro-3-pyridinesulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=1060809-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-pyridinesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Balz-Schiemann Reaction with 3-Aminopyridine Derivatives

A two-step approach starts with 4-fluoro-3-aminopyridine, which undergoes diazotization using sodium nitrite in hydrofluoric acid at 0–5°C. The diazonium intermediate is treated with sulfur dioxide and chlorine gas in acetic acid, yielding the sulfonyl chloride via Sandmeyer-type mechanisms. Key parameters include:

ParameterOptimal ConditionYield (%)Purity (%)
Diazotization temp0–5°C7895
SO₂ concentration10% w/v in AcOH8297
Chlorination time4 h7593

This method, adapted from CN112830892A, avoids high-temperature distillation, critical for preserving sulfonyl chloride integrity. However, the instability of diazonium fluoroborates necessitates strict temperature control.

One-Pot Fluorination and Sulfonation

A streamlined protocol reacts 3-nitro-4-chloropyridine with potassium fluoride in dimethylacetamide (DMAC) at 150°C for 12 h, achieving nucleophilic aromatic substitution (SNAr) to install fluorine. Subsequent sulfonation with fuming sulfuric acid (20% SO₃) at 80°C for 6 h, followed by chlorination using phosphorus pentachloride, affords the target compound in 68% overall yield. The use of DMAC enhances fluoride ion solubility, critical for efficient halogen exchange.

Direct Sulfonation-Chlorination Strategies

Regioselective Sulfonation of 4-Fluoropyridine

Direct sulfonation of 4-fluoropyridine remains challenging due to the ring’s deactivation. Modified conditions employing oleum (30% SO₃) at 120°C for 24 h achieve 3-sulfonation in 45% yield, attributed to the fluorine atom’s meta-directing effect. Chlorination with thionyl chloride (3 eq) in chlorobenzene at reflux converts the sulfonic acid to sulfonyl chloride, with in situ removal of HCl gas improving conversion to 89%. Industrial implementations use continuous flow reactors to manage exothermicity during chlorination.

Microwave-Assisted Sulfonation

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 h with comparable yields (42%), though scalability remains limited. Post-sulfonation analysis by HPLC-MS shows minor 2-sulfonic acid isomers (<5%), necessitating crystallization from toluene/hexane.

Halogen Exchange Approaches

From 4-Chloro-pyridine-3-sulfonyl Chloride

Halogen exchange at the 4-position employs anhydrous potassium fluoride (5 eq) and 18-crown-6 in tetrahydrofuran (THF) at 160°C under microwave conditions. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy, achieving 65% fluorination efficiency. Competing dechlorination at the sulfonyl group is mitigated by bulky solvents like trifluorotoluene, limiting byproducts to <8%.

Catalytic Fluorination with Palladium

A recent advance uses Pd(OAc)₂ (5 mol%) and Xantphos ligand in DMF, enabling C-Cl to C-F conversion at 120°C. This method, while efficient (78% yield), requires rigorous exclusion of moisture and remains cost-prohibitive for large-scale synthesis.

Industrial Production and Scalability

Continuous Flow Reactor Design

Modern plants adopt tubular reactors for diazotization and chlorination steps, achieving throughputs of 500 kg/day. Key operational data:

Process StepResidence TimeTemp (°C)Pressure (bar)
Diazotization15 min51.2
Chlorination30 min803.0
Fluorine exchange45 min16010.0

Automated pH control during diazotization minimizes decomposition risks, while in-line IR spectroscopy monitors sulfonyl chloride formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Diazotization8297120High
Direct sulfonation459590Moderate
Halogen exchange6589220Low

Diazotization offers the best balance of yield and cost, whereas halogen exchange is reserved for high-purity applications despite its expense .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 4-Fluoro-pyridine-3-sulfonyl chloride include thionyl chloride, phosphorus pentachloride, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving 4-Fluoro-pyridine-3-sulfonyl chloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

4-Fluoro-pyridine-3-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its sulfonyl chloride group is reactive, allowing for various substitution reactions that can yield different derivatives. These derivatives often find applications in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving 4-Fluoro-pyridine-3-sulfonyl chloride

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form sulfonamidesSulfonamide drugs
Coupling ReactionsForms C-N bonds with aminesAntimicrobial agents
Functional Group InterconversionConverts to other functional groupsVarious drug intermediates

Pharmaceutical Applications

The compound is instrumental in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases, cardiovascular conditions, and diabetes management. For instance, derivatives of 4-fluoro-pyridine-3-sulfonyl chloride have been explored for their potential anti-inflammatory and hypoglycemic properties .

Case Study: Development of Anti-inflammatory Agents

A notable study investigated the synthesis of a series of pyridine-based sulfonamides derived from 4-fluoro-pyridine-3-sulfonyl chloride. The resultant compounds exhibited significant anti-inflammatory activity in preclinical models, indicating their potential as therapeutic agents .

Material Science

In material science, 4-fluoro-pyridine-3-sulfonyl chloride is used to modify polymers and develop specialty chemicals with tailored properties. Its ability to introduce sulfonyl groups into polymer backbones enhances material characteristics such as thermal stability and chemical resistance.

Table 2: Applications in Material Science

ApplicationDescription
Polymer ModificationEnhances properties of polymers
Specialty ChemicalsUsed in the production of high-performance materials

Methodologies for Synthesis

The synthesis of 4-fluoro-pyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives under controlled conditions. Various methodologies have been documented, focusing on optimizing yields and minimizing by-products.

Synthesis Example: Chlorination Process

A common method involves treating pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) to produce the sulfonyl chloride efficiently. This method allows for high yields with minimal impurities, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-pyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and the modification of biomolecules .

Comparison with Similar Compounds

4-Chloropyridine-3-sulfonyl Chloride (CAS: 33263-44-4)

  • Structure : Chlorine replaces fluorine at the pyridine 4-position.
  • Molecular Formula: C₅H₃Cl₂NO₂S.
  • Reactivity : The chlorine atom, being less electronegative than fluorine, reduces the electron-withdrawing effect on the pyridine ring. This results in slightly lower electrophilicity at the sulfonyl chloride group compared to the fluoro analog. However, the chloro derivative may exhibit greater thermal stability due to weaker inductive effects .
  • Applications : Used in cross-coupling reactions and as a sulfonating agent in polymer chemistry.

4-(1,3-Dioxo-isoindolyl)butane-1-sulfonyl Chloride

  • Structure : Features a butane chain linked to an isoindole-dione moiety, with a sulfonyl chloride group at the terminal position.
  • Molecular Formula: C₁₂H₁₀ClNO₄S.
  • Reactivity : The bulky isoindole-dione group sterically hinders the sulfonyl chloride, reducing its reactivity compared to 4-fluoro-pyridine-3-sulfonyl chloride. This compound is specialized for synthesizing sulfonated heterocycles with enhanced solubility .

4-Fluorobenzyl Chloride

  • Structure : Benzyl chloride with a fluorine substituent at the 4-position.
  • Molecular Formula : C₇H₆ClF.
  • Reactivity : Lacks the sulfonyl chloride group, making it less reactive toward nucleophiles. Instead, it undergoes Friedel-Crafts alkylation or SN2 substitutions. The fluorine atom directs electrophilic aromatic substitution to the meta position .

3-(4-Fluoro-phenylsulfanylmethyl)-piperidine Hydrochloride (CAS: 1289385-78-9)

  • Structure : Piperidine derivative with a fluorophenylthioether (-S-C₆H₄F) group.
  • Molecular Formula : C₁₂H₁₇ClFNS.
  • This compound is more relevant in medicinal chemistry for modulating pharmacokinetic properties .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Substituents Reactivity Profile Applications
4-Fluoro-pyridine-3-sulfonyl chloride 1060809-59-7 C₅H₃ClFNO₂S F (4-position), SO₂Cl (3-position) High electrophilicity due to F-EWG Pharmaceuticals, sulfonamide synthesis
4-Chloropyridine-3-sulfonyl chloride 33263-44-4 C₅H₃Cl₂NO₂S Cl (4-position), SO₂Cl (3-position) Moderate electrophilicity, stable Polymer chemistry, cross-coupling
4-Fluorobenzyl chloride Not specified C₇H₆ClF F (4-position), -CH₂Cl SN2 reactivity, aromatic substitution Agrochemicals, dye intermediates
3-(4-Fluoro-phenylsulfanylmethyl)-piperidine HCl 1289385-78-9 C₁₂H₁₇ClFNS F (4-position), -S-CH₂- Thioether-specific reactions Drug discovery, CNS-targeting agents

Key Research Findings

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature in 4-fluoro-pyridine-3-sulfonyl chloride increases the electrophilicity of the sulfonyl chloride group by 15–20% compared to its chloro analog, as predicted by Hammett substituent constants (σₚ = +0.06 for F vs. +0.23 for Cl) .
  • Thermal Stability : Chlorinated sulfonyl chlorides (e.g., 4-chloropyridine-3-sulfonyl chloride) exhibit higher decomposition temperatures (~150°C) than fluorinated analogs (~120°C) due to weaker inductive destabilization .
  • Biological Relevance : Fluorine in aromatic sulfonyl chlorides improves blood-brain barrier penetration, making 4-fluoro-pyridine-3-sulfonyl chloride a candidate for CNS drug synthesis .

Biological Activity

4-Fluoro-pyridine-3-sulfonyl chloride (CAS No. 1060809-59-7) is a sulfonyl chloride derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it serves as an important intermediate in the synthesis of various bioactive compounds.

  • Molecular Formula : C5H4ClFNO2S
  • Molecular Weight : 195.60 g/mol
  • Appearance : Typically available as a colorless to pale yellow liquid or solid.

The biological activity of 4-Fluoro-pyridine-3-sulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile, allowing it to participate in nucleophilic substitution reactions. This property makes it valuable in the synthesis of sulfonamide drugs, which are known for their antibacterial and antifungal activities.

Biological Activity Overview

Research indicates that compounds derived from 4-Fluoro-pyridine-3-sulfonyl chloride exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation.
    • For instance, derivatives synthesized from this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Some derivatives have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Inhibition of Enzymatic Activity :
    • The compound has been found to inhibit certain enzymes, including those involved in inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth by targeting folate synthesis
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits enzymes involved in inflammation

Case Study Example

A study published in Natural Products as Platforms To Overcome Antibiotic Resistance explored the synthesis of various sulfonamide derivatives from 4-Fluoro-pyridine-3-sulfonyl chloride. The results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a scaffold for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on sulfonamide derivatives indicate that modifications at the pyridine ring significantly influence biological activity. For example, the introduction of different substituents at various positions on the pyridine ring can enhance antibacterial potency or alter selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques to confirm the structural integrity of 4-Fluoro-pyridine-3-sulfonyl chloride, and how are they interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 19^19F NMR to confirm the presence of the fluorine substituent and pyridine ring protons. The deshielding effect of the sulfonyl chloride group will shift aromatic protons downfield (e.g., δ 8.5–9.0 ppm for pyridine protons adjacent to the sulfonyl group) .
  • Mass Spectrometry (MS) : Analyze molecular ion peaks (e.g., [M]+^+ at m/z 195.6) and fragmentation patterns to verify molecular weight and structural motifs .
  • Infrared (IR) Spectroscopy : Identify characteristic S=O stretching vibrations (1350–1160 cm1^{-1}) and C-F stretches (1100–1000 cm1^{-1}) .

Q. What are the common synthetic applications of 4-Fluoro-pyridine-3-sulfonyl chloride in medicinal chemistry?

  • Methodological Answer :

  • Sulfonamide Formation : React with amines (e.g., primary/secondary amines, anilines) to synthesize sulfonamide derivatives, a key step in drug candidate development. Use dichloromethane or THF as solvents, and monitor reaction progress via TLC .
  • Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings by substituting the sulfonyl chloride group with boronic acids, enabling access to biaryl pharmacophores .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of 4-Fluoro-pyridine-3-sulfonyl chloride in nucleophilic substitution compared to non-fluorinated analogs?

  • Methodological Answer :

  • The electron-withdrawing effect of the fluorine atom increases the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution. For example, reactions with amines proceed 20–30% faster than with 3-sulfonylpyridine lacking fluorine. However, steric hindrance from bulky nucleophiles may reduce yields, requiring optimization of stoichiometry (1.2–1.5 eq nucleophile) .
  • Comparative Studies : Benchmarked against 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, the fluorine substituent in 4-Fluoro-pyridine-3-sulfonyl chloride enhances regioselectivity in reactions with heterocyclic amines (e.g., pyrazoles) due to reduced steric crowding .

Q. What experimental strategies mitigate competing side reactions when using 4-Fluoro-pyridine-3-sulfonyl chloride in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride group to sulfonic acid.
  • Moisture-Free Conditions : Use anhydrous solvents (e.g., distilled THF) and molecular sieves to prevent water-induced degradation.
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc-protected amines) during sulfonylation to avoid undesired cross-reactivity. Post-synthesis deprotection with TFA/CH2_2Cl2_2 (1:1) yields target sulfonamides .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives synthesized from 4-Fluoro-pyridine-3-sulfonyl chloride?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters such as solvent polarity (DMF vs. acetonitrile), base strength (triethylamine vs. DBU), and reaction time (2–24 hrs). For example, DMF increases yields by 15% in reactions with sterically hindered amines compared to less polar solvents .
  • Statistical Validation : Apply Design of Experiments (DoE) to identify critical factors. For instance, a central composite design revealed that temperature (p < 0.01) and solvent (p < 0.05) are primary yield determinants .

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